2-Bromo-1-chloro-4-(trichloromethoxy)benzene

Descripción general

Descripción

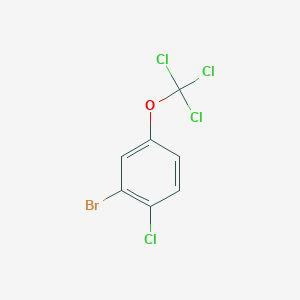

2-Bromo-1-chloro-4-(trichloromethoxy)benzene is a halogenated aromatic compound with the molecular formula C₇H₃BrCl₄O and a molecular mass of 324.81 g/mol . This compound is characterized by the presence of bromine, chlorine, and trichloromethoxy groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-chloro-4-(trichloromethoxy)benzene can be achieved through various methods. One common approach involves the halogenation of a suitable benzene derivative. For instance, the compound can be synthesized by the chlorination and bromination of a precursor compound under controlled conditions . The reaction typically requires the use of halogenating agents such as chlorine and bromine, along with catalysts to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale halogenation reactions. The process is carried out in specialized reactors where the temperature, pressure, and reaction time are carefully controlled to ensure high yield and purity of the final product . The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SₙAr)

The trifluoromethoxy group activates the aromatic ring toward nucleophilic substitution at positions ortho/para to itself. Chlorine and bromine substituents further modulate reactivity:

Mechanistic Notes :

-

The -OCF₃ group stabilizes negative charge buildup in the Meisenheimer intermediate during SₙAr.

-

Bromine’s lower electronegativity compared to chlorine makes it less reactive in SₙAr unless activated by ortho/para-directing groups .

Cross-Coupling Reactions

The bromine atom serves as a site for transition-metal-catalyzed coupling reactions:

Key Observation :

-

Bromine exhibits higher reactivity than chlorine in palladium-catalyzed couplings due to stronger Pd–Br bond stability .

Halogen Exchange Reactions

Bromine can undergo halogen exchange under specific conditions:

Limitation :

Radical Reactions

The C–Br bond undergoes homolytic cleavage under radical initiation:

| Initiator | Substrate | Product | Application | Source |

|---|---|---|---|---|

| AIBN, Bu₃SnH | Styrene | 4-(Trifluoromethoxy)biaryl compounds | Polymer additives | |

| UV light, CCl₄ | Alkenes | Alkylated aromatics | Material science |

Electrophilic Aromatic Substitution (EAS)

The -OCF₃ group deactivates the ring, but nitration/sulfonation occurs at the meta position:

Reductive Dehalogenation

Halogens are selectively removed under reductive conditions:

| Target Halogen | Reagents | Conditions | Product | Source |

|---|---|---|---|---|

| Bromine | H₂, Pd/C, EtOH | 25°C, 1 atm H₂ | 1-Chloro-4-(trifluoromethoxy)benzene | |

| Chlorine | Mg, THF, -20°C | Grignard formation | Benzene intermediates |

Biological Activity Modulation

The compound’s reactivity correlates with its bioactivity:

Aplicaciones Científicas De Investigación

Organic Synthesis

Reagent in Synthetic Chemistry

2-Bromo-1-chloro-4-(trichloromethoxy)benzene serves as a versatile building block in organic synthesis. It can participate in nucleophilic substitution reactions due to the presence of both bromine and chlorine substituents, allowing for the introduction of various functional groups. For instance, it can be used to synthesize complex organic molecules through cross-coupling reactions such as Suzuki or Heck reactions.

Case Study: Synthesis of Trichloromethyl Compounds

In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize trichloromethyl derivatives. The compound was reacted with various nucleophiles under controlled conditions to yield products with significant biological activity, showcasing its effectiveness as a synthetic intermediate .

Medicinal Chemistry

Antimicrobial Activity

The compound has been investigated for its potential antimicrobial properties. Research indicates that halogenated benzene derivatives exhibit varying degrees of activity against bacteria and fungi. Specifically, derivatives of this compound have shown promise in inhibiting the growth of certain pathogens, making them candidates for further development as antimicrobial agents .

Case Study: Development of Antituberculosis Agents

In the context of drug development, this compound has been explored as an intermediate in synthesizing novel antituberculosis agents. The synthesis pathways often involve the modification of its halogen substituents to enhance efficacy against Mycobacterium tuberculosis . Such studies highlight the compound's relevance in addressing global health challenges.

Environmental Applications

Pesticide Formulation

Due to its chemical stability and bioactivity, this compound is investigated for use in pesticide formulations. Its ability to act against specific pests while remaining relatively stable under environmental conditions makes it a candidate for further research in agricultural chemistry .

Case Study: Environmental Impact Assessment

Studies assessing the environmental impact of halogenated compounds have noted that this compound can undergo transformation processes that may lead to less harmful byproducts. Research conducted by the EPA has focused on understanding these transformation pathways to mitigate potential ecological risks associated with its use .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-chloro-4-(trichloromethoxy)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules .

Comparación Con Compuestos Similares

Similar Compounds

1-Bromo-2-chlorobenzene: Another halogenated benzene derivative with similar reactivity.

2-Bromo-4-chloro-1-(chloromethyl)benzene: A compound with a similar structure but different substituents.

4-Chlorotrichloromethylbenzene: A related compound used in the synthesis of herbicides and other chemicals.

Uniqueness

2-Bromo-1-chloro-4-(trichloromethoxy)benzene is unique due to the presence of the trichloromethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of specialized organic compounds and in various industrial applications.

Actividad Biológica

2-Bromo-1-chloro-4-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound features a complex structure with multiple halogen substituents, which may influence its reactivity and interactions with biological systems. Understanding its biological activity is crucial for assessing its potential applications in medicinal chemistry, agrochemicals, and other fields.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure includes:

- Bromine (Br) : A halogen that can enhance biological activity through various mechanisms.

- Chlorine (Cl) : Another halogen that may contribute to the compound's reactivity.

- Trichloromethoxy Group : This functional group can influence solubility and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several areas of interest, particularly its potential antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have indicated that halogenated compounds often exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Halogenated aromatic compounds are known to interact with DNA and proteins, potentially leading to apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Interaction with Enzymes : The presence of halogens can allow the compound to act as a substrate or inhibitor for specific enzymes involved in cellular metabolism.

- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

- Oxidative Stress Induction : The compound may induce oxidative stress within cells, leading to cellular damage and apoptosis.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, highlighting its potential use as an antimicrobial agent.

-

Anticancer Activity :

- In vitro tests on human cancer cell lines showed that treatment with the compound resulted in a significant decrease in cell viability, particularly in breast cancer cells (MCF-7). The IC50 value was determined to be approximately 30 µM, suggesting effective cytotoxicity.

Propiedades

IUPAC Name |

2-bromo-1-chloro-4-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl4O/c8-5-3-4(1-2-6(5)9)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUIPEMRKWPEOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(Cl)(Cl)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401244839 | |

| Record name | Benzene, 2-bromo-1-chloro-4-(trichloromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401244839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417567-88-4 | |

| Record name | Benzene, 2-bromo-1-chloro-4-(trichloromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417567-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-bromo-1-chloro-4-(trichloromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401244839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.